molecular formula C7H8BrNOS B14462701 8-Hydroxy-2,3-dihydro[1,3]thiazolo[3,2-a]pyridin-4-ium bromide CAS No. 65757-82-6

8-Hydroxy-2,3-dihydro[1,3]thiazolo[3,2-a]pyridin-4-ium bromide

Cat. No.: B14462701
CAS No.: 65757-82-6
M. Wt: 234.12 g/mol
InChI Key: CXYFZNPANQCILX-UHFFFAOYSA-N
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Description

8-Hydroxy-2,3-dihydro[1,3]thiazolo[3,2-a]pyridin-4-ium bromide is a heterocyclic compound that combines the structural elements of thiazole and pyridine. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities, including antimicrobial, antitumor, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Hydroxy-2,3-dihydro[1,3]thiazolo[3,2-a]pyridin-4-ium bromide typically involves the cyclization of pyridine-2-thiol with 1-aryl-2-bromo-3,3-diethoxypropan-1-ones in dry isopropanol . This reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired thiazolo[3,2-a]pyridine ring system.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 8-Hydroxy-2,3-dihydro[1,3]thiazolo[3,2-a]pyridin-4-ium bromide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different substituents onto the thiazole or pyridine rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted thiazolo[3,2-a]pyridines .

Scientific Research Applications

8-Hydroxy-2,3-dihydro[1,3]thiazolo[3,2-a]pyridin-4-ium bromide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 8-Hydroxy-2,3-dihydro[1,3]thiazolo[3,2-a]pyridin-4-ium bromide involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Uniqueness: 8-Hydroxy-2,3-dihydro[1,3]thiazolo[3,2-a]pyridin-4-ium bromide is unique due to its specific combination of thiazole and pyridine rings, which confer distinct chemical reactivity and biological activity. Its ability to inhibit multiple enzymes and pathways makes it a versatile compound for various scientific applications .

Properties

CAS No.

65757-82-6

Molecular Formula

C7H8BrNOS

Molecular Weight

234.12 g/mol

IUPAC Name

2,3-dihydro-[1,3]thiazolo[3,2-a]pyridin-4-ium-8-ol;bromide

InChI

InChI=1S/C7H7NOS.BrH/c9-6-2-1-3-8-4-5-10-7(6)8;/h1-3H,4-5H2;1H

InChI Key

CXYFZNPANQCILX-UHFFFAOYSA-N

Canonical SMILES

C1CSC2=C(C=CC=[N+]21)O.[Br-]

Origin of Product

United States

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